SSE15206

Descripción general

Descripción

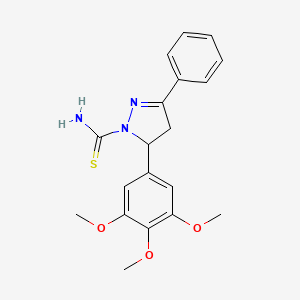

SSE15206 es un inhibidor de la polimerización de microtúbulos que ha mostrado un potencial significativo para superar la resistencia a múltiples fármacos en las células cancerosas. Este compuesto es un derivado de pirazolina-tioamida, específicamente 3-fenil-5-(3,4,5-trimetoxifenil)-4,5-dihidro-1H-pirazol-1-carbothioamida . Tiene potentes actividades antiproliferativas en diversas líneas celulares de cáncer e induce el arresto del ciclo celular en la fase G2/M debido a la formación incompleta del huso .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de SSE15206 implica la preparación de derivados de pirazolina a través de la reacción de chalconas con hidrato de hidrazina en presencia de ácido acético. La pirazolina resultante se hace reaccionar entonces con tioamida para formar el producto final . Las condiciones de reacción suelen implicar el reflujo de los reactivos en etanol u otro disolvente adecuado durante varias horas .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de pasos de purificación como la recristalización o la cromatografía .

Análisis de las reacciones químicas

Tipos de reacciones: this compound se somete principalmente a reacciones relacionadas con su función como inhibidor de la polimerización de microtúbulos. Se une al sitio de la colchicina en la tubulina, evitando la polimerización de los microtúbulos . Esta acción conduce a la interrupción de la formación del huso mitótico y al consiguiente arresto del ciclo celular en la fase G2/M .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como chalconas, hidrato de hidrazina, ácido acético y tioamida . Las reacciones se llevan a cabo normalmente en condiciones de reflujo en etanol u otro disolvente adecuado .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el propio derivado de pirazolina-tioamida. Durante su acción como inhibidor de la polimerización de microtúbulos, el compuesto no se somete a una transformación química significativa, sino que ejerce sus efectos a través de interacciones de unión con la tubulina .

Análisis De Reacciones Químicas

Types of Reactions: SSE15206 primarily undergoes reactions related to its role as a microtubule polymerization inhibitor. It binds to the colchicine site on tubulin, preventing the polymerization of microtubules . This action leads to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the G2/M phase .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as chalcones, hydrazine hydrate, acetic acid, and thioamide . The reactions are typically carried out under reflux conditions in ethanol or another suitable solvent .

Major Products Formed: The major product formed from the synthesis of this compound is the pyrazolinethioamide derivative itself. During its action as a microtubule polymerization inhibitor, the compound does not undergo significant chemical transformation but rather exerts its effects through binding interactions with tubulin .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

SSE15206 has demonstrated significant antiproliferative effects across multiple cancer cell lines:

- HCT116 (colon cancer) : GI50 value of 197 ± 0.05 nM.

- A549 (lung cancer) : Effective at concentrations of 1.25 μM and 2.5 μM.

- CAL-51 (breast cancer) : Similar dose-dependent effects observed.

The compound's efficacy is particularly notable in overcoming resistance mechanisms associated with the overexpression of MDR-1 in cell lines such as KB-V1 and A2780-Pac-Res .

Case Study 1: Inhibition of Microtubule Polymerization

A study conducted on A549 lung carcinoma cells revealed that treatment with this compound inhibited microtubule repolymerization, leading to defective spindle formation during mitosis. Immunofluorescence assays confirmed that this compound treatment resulted in misaligned chromosomes and increased mitotic index compared to controls .

Case Study 2: Induction of Apoptosis

In a series of experiments involving HCT116, A549, and CAL-51 cells, this compound was shown to induce apoptosis characterized by increased Poly (ADP-ribose) polymerase cleavage and Annexin V/PI staining. The compound significantly elevated p53 levels, which is critical for apoptosis induction, suggesting a pathway for therapeutic intervention in resistant cancers .

Comparative Analysis with Other Microtubule-Targeting Agents

| Compound | Mechanism | GI50 Value (nM) | Resistance Overcoming |

|---|---|---|---|

| This compound | Microtubule polymerization inhibitor | 197 ± 0.05 | Yes |

| Colchicine | Microtubule destabilizer | ~100 | No |

| Paclitaxel | Microtubule stabilizer | ~5 | Limited |

| Vinblastine | Microtubule destabilizer | ~10 | Limited |

This compound's unique mechanism allows it to effectively target resistant cancer cells compared to traditional agents like colchicine and paclitaxel .

Mecanismo De Acción

SSE15206 ejerce sus efectos uniéndose al sitio de la colchicina en la tubulina, un componente clave de los microtúbulos . Esta unión evita la polimerización de la tubulina en microtúbulos, lo que lleva a la interrupción de la formación del huso mitótico y al arresto del ciclo celular en la fase G2/M . El compuesto también induce la apoptosis en las células cancerosas, lo que se acompaña de la activación de p53 y la escisión de la poli(ADP-ribosa) polimerasa .

Comparación Con Compuestos Similares

SSE15206 es similar a otros agentes que se dirigen a los microtúbulos, como la colchicina, el paclitaxel y la vinblastina . Es único en su capacidad de superar la resistencia a múltiples fármacos en las células cancerosas, una característica que lo diferencia de muchos otros inhibidores de los microtúbulos . La unión específica del compuesto al sitio de la colchicina en la tubulina y sus potentes actividades antiproliferativas lo convierten en una valiosa adición al arsenal de agentes que se dirigen a los microtúbulos .

Lista de compuestos similares:- Colchicina

- Paclitaxel

- Vinblastina

- Vincristina

- Docetaxel

Actividad Biológica

SSE15206 is a novel compound characterized as a microtubule depolymerizing agent, showing significant potential in overcoming multidrug resistance in various cancer cell lines. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in different cancer types, and its interactions at the molecular level.

This compound primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle during cell division, leading to aberrant mitosis and subsequent cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis is linked to the activation of p53 and increased expression of p21, which are critical regulators of the cell cycle and apoptosis pathways.

Key Findings

- Microtubule Dynamics : this compound effectively inhibits microtubule polymerization in both biochemical assays and cellular contexts. In studies, it demonstrated a complete inhibition of tubulin polymerization at concentrations comparable to known inhibitors like nocodazole .

- Cell Cycle Arrest : Treatment with this compound leads to a dose-dependent increase in the mitotic index and accumulation of cells in the G2/M phase. This was confirmed through immunofluorescence assays measuring phosphorylated histone H3 and MPM2 as mitotic markers .

- Apoptosis Induction : Prolonged exposure to this compound results in apoptotic cell death, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Annexin V/PI staining .

Efficacy Against Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating potent antiproliferative effects. Notably, it has shown effectiveness against multidrug-resistant cell lines such as KB-V1 and A2780-Pac-Res.

Antiproliferative Activity

The compound exhibited sub-micromolar GI50 values across multiple cancer types:

- HCT116 (colon cancer) : GI50 = 197 ± 0.05 nM

- A549 (lung cancer) : Effective at concentrations leading to significant mitotic arrest

- CAL-51 (breast cancer) : Induced apoptosis similarly to other tested lines .

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | GI50 (nM) | Response Type |

|---|---|---|

| HCT116 | 197 ± 0.05 | Antiproliferative |

| A549 | <100 | Mitotic Arrest |

| CAL-51 | <200 | Apoptosis Induction |

| KB-V1 | <150 | Overcomes Resistance |

| A2780-Pac-Res | <200 | Overcomes Resistance |

Case Studies

- Study on Multidrug Resistance : In a study focused on overcoming drug resistance, this compound was shown to effectively sensitize KB-V1 cells that overexpress MDR-1, a common efflux pump associated with resistance to chemotherapy. The compound's ability to bind non-covalently to tubulin allows it to evade recognition by these pumps .

- In Silico Studies : Molecular docking studies have revealed favorable interactions between this compound and the colchicine binding site on tubulin, providing insights into its structural basis for activity against resistant strains .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying SSE15206 that addresses gaps in existing literature?

- Methodological Guidance : Begin with a systematic literature review to identify unresolved questions, such as conflicting results on this compound's biochemical interactions or mechanistic pathways. Use tools like PRISMA guidelines to map gaps . Ensure the question is specific (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?") and aligns with theoretical frameworks in pharmacology or biochemistry . Avoid broad terms like "effects of this compound"; instead, focus on variables like dosage, temporal dynamics, or comparative efficacy against analogs .

Q. What methodological considerations are essential when designing experiments involving this compound?

- Methodological Guidance :

- Quantitative Data : Prioritize dose-response assays, kinetic studies, or high-throughput screening to generate robust quantitative data. Include controls for batch variability and compound stability .

- Qualitative Support : Use microscopy or spectroscopy to validate target engagement (e.g., binding assays with fluorescence tagging) .

- Reproducibility : Document synthesis protocols (e.g., purity ≥95% via HPLC) and storage conditions (e.g., -80°C in inert atmospheres) to mitigate degradation .

Q. How to ensure reproducibility in this compound experiments when following published protocols?

- Methodological Guidance : Cross-validate key parameters (e.g., solvent polarity, pH, temperature) from literature. For example, if a study used DMSO as a solvent, confirm its compatibility with this compound’s stability via stability assays . Publish raw datasets and statistical codes in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How to integrate theoretical frameworks into this compound research to enhance hypothesis development?

- Methodological Guidance : Link experimental design to established theories, such as structure-activity relationship (SAR) models or pharmacokinetic/pharmacodynamic (PK/PD) principles. For instance, use molecular docking simulations to predict this compound’s binding affinity to a target protein, then validate via surface plasmon resonance (SPR) . Critically evaluate assumptions (e.g., linearity of dose-response curves) using alternative models like Hill equations .

Q. What strategies resolve contradictory data in this compound studies, considering variables like assay conditions or model systems?

- Methodological Guidance :

- Meta-Analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables .

- Sensitivity Analysis : Test this compound under varying conditions (e.g., hypoxia vs. normoxia) to isolate context-dependent effects .

- Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. What systematic review methodologies are effective for synthesizing fragmented data on this compound’s mechanisms?

- Methodological Guidance : Employ computational tools like pathway enrichment analysis (e.g., KEGG, Reactome) to map fragmented findings onto biological networks. Use machine learning (e.g., random forests) to prioritize hypotheses for experimental validation . Include gray literature (preprints, conference abstracts) to reduce publication bias .

Q. Data Analysis and Presentation

Q. How to address variability in this compound’s efficacy across different cell lines or animal models?

- Methodological Guidance : Apply mixed-effects models to account for inter-model variability. For example, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare this compound’s IC50 values in primary vs. immortalized cells . Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. What statistical approaches are robust for analyzing non-linear responses in this compound dose-response experiments?

- Methodological Guidance : Use non-linear regression (e.g., sigmoidal curves with variable slope) instead of linear approximations. Compare models via Akaike Information Criterion (AIC) to select the best fit . For outliers, apply Grubbs’ test or leverage robust regression techniques .

Q. Ethical and Reporting Standards

Q. How to comply with ethical guidelines when publishing negative or inconclusive results on this compound?

- Methodological Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare, even if results contradict hypotheses . Use neutral language (e.g., "this compound did not exhibit efficacy under [condition]" instead of "failed") to avoid bias .

Q. What are best practices for citing prior studies on this compound to avoid redundant research?

Propiedades

IUPAC Name |

5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIBFCARADPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.